(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 434306-36-2
VCID: VC6938602
InChI: InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
SMILES: CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

CAS No.: 434306-36-2

Cat. No.: VC6938602

Molecular Formula: C20H19NO4S2

Molecular Weight: 401.5

* For research use only. Not for human or veterinary use.

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one - 434306-36-2

Specification

CAS No. 434306-36-2
Molecular Formula C20H19NO4S2
Molecular Weight 401.5
IUPAC Name (5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Standard InChI Key UFDCRNBQDCZQKN-BOPFTXTBSA-N
SMILES CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Introduction

Chemical Structure and Molecular Properties

The compound’s structure is defined by a thiazolidin-4-one core (a five-membered ring with sulfur at position 1 and nitrogen at position 3) substituted at positions 2, 3, and 5. Key features include:

  • Position 2: A thioxo (=S) group.

  • Position 3: An o-tolyl group (2-methylphenyl).

  • Position 5: A 3,4,5-trimethoxybenzylidene substituent in the Z-configuration.

Table 1: Molecular Data for (Z)-2-Thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

PropertyValueSource
Molecular FormulaC₂₀H₁₈N₂O₄S₂
Molecular Weight414.50 g/mol
Exact Mass414.0756 u
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C3=CC=CC=C3C)S\C2=S
InChIKeyKFBVATGWPQCBTG-BOPFTXTBSA-N

The Z-configuration of the benzylidene moiety is critical for its biological interactions, as stereochemistry influences binding affinity to enzymatic targets . The trimethoxy group enhances lipophilicity and electron-donating capacity, facilitating membrane penetration and stabilizing interactions with hydrophobic enzyme pockets .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a Knoevenagel condensation between a thiazolidin-4-one precursor and 3,4,5-trimethoxybenzaldehyde. A representative route involves:

  • Formation of the thiazolidin-4-one core: Reaction of o-tolyl isothiocyanate with ethyl chloroacetate yields 3-(o-tolyl)thiazolidin-4-one.

  • Introduction of the thioxo group: Sulfurization using phosphorus pentasulfide (P₂S₅).

  • Benzylidene incorporation: Condensation with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the Z-isomer .

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the Z-configuration through coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .

  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 414.08 (M⁺) .

Biological Activities and Mechanisms

Anticancer Activity

Thiazolidin-4-one derivatives exhibit potent anticancer effects by targeting topoisomerases I/II and tyrosine kinases. For the title compound:

  • Topoisomerase Inhibition: The trimethoxybenzylidene group intercalates into DNA, stabilizing the topoisomerase-DNA cleavage complex and inducing apoptosis .

  • Kinase Modulation: The o-tolyl group enhances binding to c-Met and Ron kinases (IC₅₀ = 0.12–0.38 µM), inhibiting proliferation in HT-29 colon cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)0.45Caspase-3 activation
A549 (Lung)0.53ROS generation
HT-29 (Colon)0.31c-Met/Ron kinase inhibition

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity:

  • Antibacterial: MIC = 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: IC₅₀ = 2.5 µM against Candida albicans via ergosterol biosynthesis disruption .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • 3,4,5-Trimethoxybenzylidene: Enhances DNA intercalation and kinase binding .

  • Z-Configuration: Improves target affinity compared to E-isomers .

  • o-Tolyl Group: Increases metabolic stability and lipophilicity .

Future Directions

  • Optimization: Introducing fluorinated or hydroxy groups to improve solubility.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.

  • Combination Therapies: Synergistic effects with existing chemotherapeutics.

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